molecular formula C16H32N2O6 B14633994 N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide CAS No. 55359-48-3

N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide

Cat. No.: B14633994
CAS No.: 55359-48-3
M. Wt: 348.43 g/mol
InChI Key: ZSSXKLXIVYELPY-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide: is a synthetic organic compound characterized by its unique structure, which includes multiple ether and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide typically involves the reaction of a diamine with a diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide on a large scale.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar amine functional groups but lacking the ether linkages.

    N,N-Dimethylformamide: Another amide-containing compound used in organic synthesis.

    Polyethylene glycol: A polymer with ether linkages but without the amide groups.

Uniqueness

N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide is unique due to its combination of ether and amide functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

55359-48-3

Molecular Formula

C16H32N2O6

Molecular Weight

348.43 g/mol

IUPAC Name

3-[2-[2-[2-[3-(dimethylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-N,N-dimethylpropanamide

InChI

InChI=1S/C16H32N2O6/c1-17(2)15(19)5-7-21-9-11-23-13-14-24-12-10-22-8-6-16(20)18(3)4/h5-14H2,1-4H3

InChI Key

ZSSXKLXIVYELPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCOCCOCCOCCOCCC(=O)N(C)C

Origin of Product

United States

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